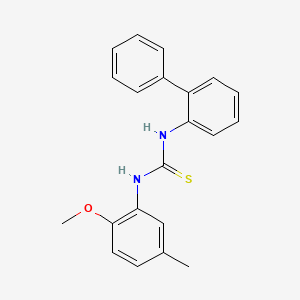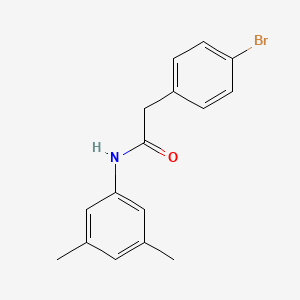
3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine often involves oxidative cyclization of hydrazones, using oxidants like chloramine-T. This method has been applied in creating a series of novel oxadiazoles with significant antimicrobial activity, showcasing the versatility and potential of these compounds in synthesizing biologically active molecules (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
Polymorphism, a phenomenon where compounds exhibit multiple crystal forms, provides insight into the molecular structure of oxadiazole derivatives. Studies have revealed that these compounds can adopt different conformations and packing motifs in their crystal structures, affecting their stability and biological activity. For example, concomitant polymorphic forms of oxadiazole derivatives have been observed, with differences in crystal packing and hydrogen bonding patterns, indicating the influence of molecular structure on the compound's properties (Shishkina et al., 2020).
Chemical Reactions and Properties
Oxadiazole derivatives undergo a range of chemical reactions, including intramolecular replacement and cyclization, leading to the formation of stable conjugation systems. These reactions are crucial for modifying the compound's chemical structure and enhancing its biological activity. For instance, stereoselective synthesis techniques have enabled the creation of oxadiazole derivatives with specific configurations, contributing to their potential as antimicrobial agents (Yu et al., 2005).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as their crystal structure, density, and solvatochromism behavior, are influenced by the nature of substituents and solvent polarity. These properties play a significant role in determining the compound's stability, solubility, and overall efficacy as a biologically active molecule. Research has shown that the introduction of specific substituents can lead to positive solvatochromism, indicating the compound's potential for diverse applications (Kakanejadifard et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity and interaction with biological targets, are key to their potential therapeutic applications. These compounds exhibit a range of activities, from antimicrobial to anticancer, depending on their chemical structure and the presence of functional groups. Their synthesis and characterization pave the way for developing new molecules with optimized properties for specific applications (Yakantham, Sreenivasulu, & Raju, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)16-19-15(20-22-16)13-9-10-14(18-17(13)21-3)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOVHBLOLXNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)


![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)


![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5734042.png)
![2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5734044.png)
![N-benzoyl-2,3,4-trimethyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B5734052.png)
![3-chloro-4-methylbenzaldehyde {4-(diethylamino)-6-[(2-hydroxy-5-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5734053.png)
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5734059.png)
